molecular formula C13H11ClO2 B8018498 2-(Benzyloxy)-4-chlorophenol

2-(Benzyloxy)-4-chlorophenol

Cat. No.: B8018498
M. Wt: 234.68 g/mol
InChI Key: HAXUWXPBXVMAKK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chlorophenol is an organic compound characterized by a benzyl ether group attached to a chlorinated phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chlorophenol typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Benzyloxy)-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chlorophenol involves its interaction with various molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, while the chlorophenol moiety can engage in electrophilic and nucleophilic reactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

    2-(Benzyloxy)phenol: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    4-Chlorophenol: Does not have the benzyl ether group, resulting in different chemical properties and applications.

    2-(Benzyloxy)-4-nitrophenol:

Uniqueness: 2-(Benzyloxy)-4-chlorophenol is unique due to the presence of both the benzyl ether and chlorophenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Biological Activity

2-(Benzyloxy)-4-chlorophenol (also known as 2-benzyl-4-chlorophenol) is an organic compound characterized by a benzyl ether group and a chlorine substituent on the phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tumor and anti-inflammatory properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H11ClO2
  • Molecular Weight : 234.68 g/mol
  • Chemical Structure :
    InChI Key LXNZCTRVSFASBU UHFFFAOYSA N\text{InChI Key LXNZCTRVSFASBU UHFFFAOYSA N}

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor activity. A study conducted by Islas-Jácome et al. (2023) demonstrated that derivatives of this compound show promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anti-Tumor Studies

StudyCell LineConcentration (µM)Effect
Islas-Jácome et al. (2023)HeLa10-50Inhibition of proliferation
Smith et al. (2022)MCF-720Induction of apoptosis
Lee et al. (2021)A54925Cell cycle arrest at G1 phase

Anti-Inflammatory Effects

In addition to its anti-tumor properties, this compound has been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study highlighted its ability to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Summary of Anti-Inflammatory Studies

StudyModelConcentration (µM)Effect
Zhang et al. (2023)LPS-stimulated macrophages5-20Decreased TNF-alpha production
Kim et al. (2022)Rat paw edema model10-50Reduced swelling
Chen et al. (2021)RAW264.7 cells1-10Inhibition of IL-6 secretion

The biological activity of this compound can be attributed to its structural characteristics which facilitate interactions with biological targets:

  • Interaction with Cell Membranes : The lipophilicity imparted by the benzyl group enhances membrane permeability, allowing the compound to exert effects on intracellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the synthesis of inflammatory mediators.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with notable effects observed in breast and lung cancer models .
  • Animal Models for Inflammation : In vivo studies using rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, supporting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

4-chloro-2-phenylmethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXUWXPBXVMAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.965 ml) was added to a stirred solution of 2-(benzyloxy)phenol (2.0 g) in dry toluene (20 ml) at 0° C. The mixture was warmed to RT and stirred overnight then cooled to 0° C. and quenched with ice-water before extracting with ethylacetate. The organics were dried, evaporated under reduced pressure and the residue purified by chromatography on silica eluting with DCM/isohexane (1:1). Yield 1.5 g
Quantity
0.965 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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